H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH
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Overview
Description
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH is a synthetic peptide composed of several amino acids in their DL-forms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The DL-forms of amino acids are racemic mixtures, meaning they contain equal amounts of both D- and L- enantiomers, which can have unique properties compared to their pure enantiomer counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents such as carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure consistency and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine or histidine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of tyrosine could lead to the formation of dityrosine.
Scientific Research Applications
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH
Elcatonin: H-DL-Ser (1)-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-OH is unique due to its specific sequence of amino acids and the presence of DL-forms, which can confer distinct properties compared to peptides composed solely of L-amino acids. This uniqueness can influence its stability, bioactivity, and interactions with biological molecules.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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